1-{3-ethyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-4-(propane-1-sulfonyl)piperazine
Description
This compound features a [1,2,4]triazolo[4,3-b]pyridazine core substituted with a 3-ethyl group and a piperazine ring at position 6, which is further modified with a propane-1-sulfonyl moiety.
Properties
IUPAC Name |
3-ethyl-6-(4-propylsulfonylpiperazin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N6O2S/c1-3-11-23(21,22)19-9-7-18(8-10-19)14-6-5-13-16-15-12(4-2)20(13)17-14/h5-6H,3-4,7-11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQOSIUGHVHXYKL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCS(=O)(=O)N1CCN(CC1)C2=NN3C(=NN=C3CC)C=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N6O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.43 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and functional differences between the target compound and related derivatives:
Key Observations:
Structural Modifications and Potency: AZD5153 demonstrates the impact of bivalent binding, where a phenoxyethyl-piperidyl group links two triazolopyridazine units, significantly enhancing BRD4 inhibition (IC50 ~10 nM) . In contrast, the target compound’s monovalent propane sulfonyl group may limit similar potency but improve pharmacokinetic properties. BG16383 () shares the 3-ethyl-triazolopyridazine core but substitutes the piperazine with a hydrophobic 4-(trifluoromethyl)benzenesulfonyl group. This modification likely reduces aqueous solubility compared to the target compound’s propane sulfonyl group .
Sulfonyl Group Variations: Ethanesulfonyl vs. Propanesulfonyl: Compound 29 () uses a shorter ethanesulfonyl chain, which may confer higher solubility but lower metabolic stability due to increased susceptibility to enzymatic cleavage .
The target compound’s lack of a bivalent structure may limit its BET inhibition activity but could be optimized for other targets . Apoptosis Induction: Compound 2 () demonstrates that sulfonyl modifications can redirect activity toward caspase 8/TRAIL pathways, suggesting versatility in target engagement .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
